molecular formula C13H10Cl2N2 B11976309 3,4-Dichlorobenzaldehyde phenylhydrazone CAS No. 21719-62-0

3,4-Dichlorobenzaldehyde phenylhydrazone

Cat. No.: B11976309
CAS No.: 21719-62-0
M. Wt: 265.13 g/mol
InChI Key: HUJFRRWPBYFYQI-CXUHLZMHSA-N
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Description

3,4-Dichlorobenzaldehyde phenylhydrazone is a hydrazone derivative synthesized by condensing 3,4-dichlorobenzaldehyde with phenylhydrazine. The parent aldehyde, 3,4-dichlorobenzaldehyde (C₇H₄Cl₂O; MW 175.01 g/mol), features two chlorine atoms at the 3- and 4-positions on the benzene ring, conferring distinct electronic and steric properties . The phenylhydrazone derivative retains these substituents, which influence its reactivity, stability, and biological activity. It is utilized in organic synthesis, pharmaceutical research, and as a stabilizer in industrial applications .

Properties

CAS No.

21719-62-0

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10Cl2N2/c14-12-7-6-10(8-13(12)15)9-16-17-11-4-2-1-3-5-11/h1-9,17H/b16-9+

InChI Key

HUJFRRWPBYFYQI-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzaldehyde phenylhydrazone typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

3,4-Dichlorobenzaldehyde phenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Benzaldehyde Derivatives

  • 2,6-Dichlorobenzaldehyde Phenylhydrazone : Exhibits higher thermal stability compared to 3,4-dichloro analogs due to symmetric chlorine substitution, reducing steric hindrance. Synthesized via similar condensation methods but requires optimized conditions for higher yields .
  • 2,4-Dichlorobenzaldehyde Phenylhydrazone : Demonstrates lower reactivity in Pd-catalyzed cross-coupling reactions compared to 3,4-dichloro derivatives, attributed to electronic effects from para-chlorine .
  • 3-Bromobenzaldehyde Phenylhydrazone : Bromine’s larger atomic radius enhances lipophilicity but reduces inhibitory potency against HsPBGS (IC₅₀ >100 μM) compared to 3,4-dichloro derivatives (IC₅₀ 26.6 μM) .

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Purity (Commercial)
3,4-Dichlorobenzaldehyde 42–44 247–248 95–97%
2,6-Dichlorobenzaldehyde 68–71 268–270 99%
2,4-Dichlorobenzaldehyde 35–37 245–247 99%

Notes

  • Handling Precautions : 3,4-Dichlorobenzaldehyde is toxic and irritant; phenylhydrazone derivatives require storage at 0–6°C to prevent degradation .
  • Research Gaps: Limited data exist on the genotoxicity of 3,4-dichlorobenzaldehyde phenylhydrazone, unlike 2,4-dichloro derivatives, which are confirmed mutagenic agents .
  • Industrial Relevance : The compound’s utility in epoxy resins and metal casting molds highlights its role in material science, though environmental toxicity concerns persist .

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